molecular formula C15H12ClN3O B7556093 EDJ-MED-c8e7a002-11

EDJ-MED-c8e7a002-11

Cat. No. B7556093
M. Wt: 285.73 g/mol
InChI Key: XQLGJCVMDCCABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EDJ-MED-c8e7a002-11 is a novel compound that has been synthesized using a unique method. This compound has shown promising results in scientific research applications, especially in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of EDJ-MED-c8e7a002-11 is not fully understood. However, it is believed to work by inhibiting specific cellular pathways that are involved in cancer cell growth and inflammation. It may also work by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
EDJ-MED-c8e7a002-11 has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of specific genes that are involved in cancer cell growth and inflammation. It has also been found to reduce the levels of specific cytokines that are involved in the inflammatory response. Additionally, EDJ-MED-c8e7a002-11 has been found to increase the activity of specific enzymes that are involved in antioxidant defense.

Advantages and Limitations for Lab Experiments

EDJ-MED-c8e7a002-11 has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in various research applications, making it a potential candidate for further studies. However, one limitation is that the mechanism of action is not fully understood, which may make it challenging to design specific experiments to test its efficacy.

Future Directions

There are several future directions for EDJ-MED-c8e7a002-11 research. One direction is to further investigate its mechanism of action to better understand how it works. Another direction is to test its efficacy in vivo to determine its potential as a therapeutic agent. Additionally, future research could focus on optimizing the synthesis method to increase yields and reduce production costs. Finally, EDJ-MED-c8e7a002-11 could be tested in combination with other compounds to determine if it has synergistic effects.

Synthesis Methods

EDJ-MED-c8e7a002-11 has been synthesized using a novel method that involves the reaction of two specific chemicals. The method is a multi-step process that requires precise control of reaction conditions such as temperature, pressure, and time. The synthesis method has been optimized to produce high yields of pure EDJ-MED-c8e7a002-11.

Scientific Research Applications

EDJ-MED-c8e7a002-11 has shown promising results in various scientific research applications. It has been found to be effective in inhibiting the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, EDJ-MED-c8e7a002-11 has been found to have antioxidant properties, which can help protect against oxidative stress.

properties

IUPAC Name

2-(3-chlorophenyl)-N-(1H-indazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-11-5-3-4-10(8-11)9-14(20)17-15-12-6-1-2-7-13(12)18-19-15/h1-8H,9H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLGJCVMDCCABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)NC(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EDJ-MED-c8e7a002-11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.